2-Iodoethanol

Description

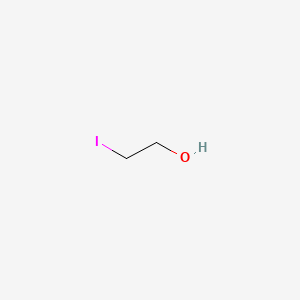

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSECPQCFCWVBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060792 | |

| Record name | Ethanol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-76-0 | |

| Record name | Iodoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Iodoethanol (CAS No. 624-76-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Iodoethanol, identified by the CAS number 624-76-0, is a versatile bifunctional molecule of significant interest in chemical synthesis and the development of novel therapeutic agents.[1][2][3][4] Its structure, featuring both a reactive hydroxyl group and a labile iodine atom, makes it a valuable building block for the introduction of an iodoethyl moiety in a variety of organic transformations.[5] This guide provides an in-depth overview of this compound, including its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its relevance in the broader context of drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and effective use in experimental settings. This data is summarized in the table below.

| Property | Value | References |

| CAS Number | 624-76-0 | [1][2][3][4][6][7][8] |

| Molecular Formula | C₂H₅IO | [1][2][3][6][7][8] |

| Molecular Weight | 171.97 g/mol | [2][4][6] |

| Appearance | Clear colorless to yellow-brown liquid | [6][8] |

| Density | 2.205 g/mL at 25 °C | [3][9][10] |

| Boiling Point | 85 °C at 25 mmHg | [3][9][10] |

| Refractive Index | n20/D 1.572 | [3][9][10] |

| Solubility | Soluble in water | [3][9] |

| Storage | Store at 2-8°C, protected from light | [1][9][10] |

| Stabilizer | Often stabilized with copper | [1][6][10] |

| Hazard Class | 6.1 | [1] |

| Packing Group | II | [1] |

| UN Number | 2810 | [1] |

Safety Precautions: this compound is classified as toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] All manipulations should be performed in a well-ventilated fume hood.[11] It is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[11]

Key Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in several important synthetic transformations, particularly in the fields of medicinal chemistry and materials science.

Synthesis of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes are a class of organic compounds that are widely used as ligands in organometallic chemistry.[1][2] this compound is a crucial reagent in a one-pot synthesis of unsymmetrical NHC ligands.[1][2]

Experimental Protocol:

-

Formation of N-(2-iodoethyl)arylamine Salt: A solution of an aniline (B41778) derivative (1 equivalent) and this compound (10 equivalents) is heated to 90°C under a nitrogen atmosphere.[2]

-

Conversion to the Corresponding Iodide: The resulting N-(2-iodoethyl)arylamine salt is then converted to the corresponding iodide.[1]

-

Reaction with Amine and Triethyl Orthoformate: The iodide is subsequently reacted with an aliphatic or aromatic amine (1 equivalent) followed by the addition of triethyl orthoformate to yield the desired imidazolinium salt, which is the precursor to the NHC ligand.[1][2]

Synthesis of N-Heterocyclic Carbene (NHC) Precursors.

Quaternization of Polymers for Drug Delivery

This compound is utilized for the quaternization of polymers, a process that introduces a permanent positive charge onto the polymer backbone.[4] This modification is particularly relevant in the development of drug delivery systems, as it can enhance the interaction of the polymer with negatively charged biological membranes and improve the loading of anionic drugs.[4][13]

Experimental Protocol:

-

Dispersion of Polymer: A polymer containing tertiary amine groups, such as poly(2-diethylaminoethyl methacrylate) (PDMAEMA), is dispersed in a suitable solvent like dimethylformamide (DMF).[4]

-

Addition of this compound: this compound is added to the polymer dispersion.[4]

-

Reaction: The mixture is heated, for example, at 120°C overnight with stirring, to facilitate the quaternization reaction.[4]

-

Purification: The resulting quaternized polymer is then purified by washing with appropriate solvents to remove any unreacted this compound and other impurities.[4]

Quaternization of a Polymer using this compound.

Synthesis of Neuroexcitants

Representative Experimental Workflow for Pyrrolidine-based Neuroexcitants:

-

N-Alkylation: A protected amino acid derivative or a suitable nitrogen-containing heterocycle is N-alkylated with this compound in the presence of a base to introduce the 2-hydroxyethyl group.

-

Functional Group Interconversion: The terminal hydroxyl group of the introduced side chain is then converted to a better leaving group, such as a tosylate or mesylate.

-

Intramolecular Cyclization: The molecule is then subjected to conditions that promote intramolecular cyclization to form the pyrrolidine (B122466) ring.

-

Further Elaboration and Deprotection: Subsequent steps would involve the introduction of other required functional groups and the removal of protecting groups to yield the final neuroexcitant.

Relevance in Drug Development

The utility of this compound in synthesizing diverse molecular scaffolds, such as NHC ligands and functionalized polymers, positions it as a valuable tool in the drug development pipeline. The synthesis of novel bioactive molecules is a cornerstone of discovering new therapeutic agents.

Role of this compound in the Drug Development Workflow.

While this compound itself is not known to directly interact with specific signaling pathways, its role as a precursor allows for the creation of molecules that can.[14][15][16][17] For instance, the neuroexcitants synthesized using this compound as a starting material are designed to interact with specific receptors in the central nervous system.[1] Similarly, the functionalized polymers can be designed for targeted drug delivery to specific cells or tissues, thereby influencing local signaling pathways.

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the synthesis of a wide range of organic molecules, from complex ligands for catalysis to functionalized polymers for biomedical applications. A comprehensive understanding of its handling requirements and synthetic utility, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. A practical synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Syntheses of (−)-α-Kainic Acid and (+)-α-Allokainic Acid via Stereoselective C-H Insertion and Efficient 3,4-Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 99 624-76-0 [sigmaaldrich.com]

- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaloid Synthesis: (-)-α-Kainic Acid (Cohen), Hyacinthacine A2 (Fox), (-)-Agelastatin A (Hamada), (+)-Luciduline (Barbe), (+)-Lunarine (Fan), (-)-Runanine (Herzon) [organic-chemistry.org]

- 10. radiologybusiness.com [radiologybusiness.com]

- 11. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

2-Iodoethanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Iodoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₅IO) is a bifunctional organic molecule of significant interest in synthetic chemistry and materials science. Possessing both a reactive hydroxyl group and a labile carbon-iodine bond, it serves as a versatile building block for the introduction of a hydroxyethyl (B10761427) moiety. This guide provides a comprehensive overview of the core chemical properties, reactivity, and spectral characteristics of this compound. It includes detailed tables of quantitative data, experimental protocols for its synthesis, and visualizations of key reaction pathways to support its application in research and development.

Chemical and Physical Properties

This compound is a colorless to yellow-brown liquid that is soluble in water.[1][2] It is often stabilized with copper to prevent decomposition. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 624-76-0 | [1][2] |

| Molecular Formula | C₂H₅IO | [1][2] |

| Molecular Weight | 171.97 g/mol | |

| Appearance | Clear, colorless to yellow-brown liquid | [1][2] |

| Density | 2.205 g/mL at 25 °C | [2] |

| Boiling Point | 85 °C at 25 mmHg | [2] |

| Melting Point | 120 °C (Note: This value from some sources seems unusually high and may refer to a specific condition or be an error) | [2] |

| Flash Point | 65 °C (149 °F) - closed cup | [3] |

| Refractive Index (n²⁰/D) | 1.572 | [2] |

| Water Solubility | Soluble | [1][2] |

| pKa | 14.02 ± 0.10 (Predicted) | [1][2] |

| InChI Key | QSECPQCFCWVBKM-UHFFFAOYSA-N | [4] |

| SMILES | OCCI |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and for monitoring reactions.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Multiplicity | Coupling (J) |

| -CH₂I | ~3.3 ppm | Triplet | ~6.5 Hz |

| -CH₂OH | ~3.9 ppm | Triplet | ~6.5 Hz |

| -OH | Variable | Singlet (broad) | N/A |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) |

| -CH₂I | ~10 ppm |

| -CH₂OH | ~63 ppm |

| FTIR (Neat) | Wavenumber (cm⁻¹) | Assignment |

| Broad | ~3350 cm⁻¹ | O-H stretch (alcohol) |

| Sharp | ~2950 cm⁻¹ | C-H stretch (aliphatic) |

| Sharp | ~1050 cm⁻¹ | C-O stretch (primary alcohol) |

| Sharp | ~590 cm⁻¹ | C-I stretch |

| Mass Spectrometry (EI) | m/z | Assignment |

| Parent Ion [M]⁺ | 172 | [ICH₂CH₂OH]⁺ |

| Major Fragments | 127 | [I]⁺ |

| 45 | [CH₂CH₂OH]⁺ | |

| 31 | [CH₂OH]⁺ |

Reactivity and Applications

This compound is a bifunctional molecule valued for its dual reactivity. The carbon-iodine bond is susceptible to nucleophilic substitution, making it an excellent electrophile for alkylation reactions. The hydroxyl group can act as a nucleophile or be derivatized.

Alkylating Agent

This compound is widely used as a hydroxyethylating agent. It readily reacts with nucleophiles such as amines and thiols. This reactivity is central to its use in the synthesis of nitrogen-containing heterocycles and other complex molecules, including neuroexcitants like kainic acid and its derivatives.[2] The reaction typically proceeds via an Sₙ2 mechanism where the nucleophile displaces the iodide ion.

References

2-Iodoethanol: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Building Block in Drug Discovery and Organic Chemistry

This technical guide provides a detailed overview of 2-Iodoethanol (C₂H₅IO), a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a hydroxyl group and a reactive iodine atom makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of neuroactive compounds and other heterocyclic structures.

Core Properties and Data

This compound is a dense, colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 171.97 g/mol | [1][2] |

| Chemical Formula | C₂H₅IO | [1][2] |

| CAS Number | 624-76-0 | [1][2] |

| Synonyms | Ethylene iodohydrin, 2-Hydroxyethyl iodide, 2-Iodoethan-1-ol | [1][2] |

| Density | 2.205 g/mL at 25 °C | [1] |

| Boiling Point | 85 °C at 25 mmHg | [1] |

| Flash Point | 65 °C (149 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.572 | [1] |

| Solubility | Soluble in water | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Storage | 2-8°C, protected from light | [1] |

Synthesis and Purification: Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, critical for ensuring high purity in research and development applications.

Synthesis of this compound via Finkelstein Reaction

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, involving the halogen exchange of a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol, with an iodide salt.[4]

Materials:

-

2-Chloroethanol

-

Sodium iodide (anhydrous)

-

Acetone (B3395972) (anhydrous)

-

Nitrogen gas

-

Standard reflux and distillation glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of anhydrous sodium iodide in anhydrous acetone is prepared under a nitrogen atmosphere.

-

Addition of 2-Chloroethanol: 2-Chloroethanol is slowly added to the stirring suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 12 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

Second Reflux (Optional but Recommended): To drive the reaction to completion, additional sodium iodide can be added to the filtrate, and the mixture is refluxed for another 4 hours.

-

Solvent Removal: After cooling and filtration, the acetone is removed from the filtrate by rotary evaporation.

-

Purification: The crude this compound is then purified by vacuum distillation.

Purification of this compound

High-purity this compound is essential for subsequent synthetic steps. A combination of fractional distillation and column chromatography can be employed for rigorous purification.

Fractional Distillation Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation from any residual starting materials or byproducts.

-

Distillation: The crude this compound is placed in the distillation flask with boiling chips. The distillation is carried out under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at 85-88 °C at a pressure of approximately 3.33 kPa.

Column Chromatography Protocol (for removal of non-volatile impurities):

-

Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.

-

Eluent System: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, can be used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Column Packing: The silica gel is packed into a chromatography column as a slurry in the initial, less polar eluent.

-

Loading: The distilled this compound, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound.

-

Solvent Removal: The solvent is removed from the pooled pure fractions by rotary evaporation to yield the purified product.

Applications in Drug Development and Organic Synthesis

This compound serves as a critical building block in the synthesis of various biologically active molecules, most notably neuroexcitants and their analogues.[1][2][3] Its bifunctionality allows for the introduction of a hydroxyethyl (B10761427) moiety into a target molecule, which can be a key pharmacophore or a handle for further functionalization.

Role in the Synthesis of Neuroexcitant Precursors

One of the primary applications of this compound is in the synthesis of precursors to potent neuroexcitatory amino acids, such as kainic acid and its derivatives.[1][3] These compounds are valuable tools in neuroscience research for studying glutamate (B1630785) receptor function and for modeling excitotoxic neuronal injury.

The general synthetic strategy involves the use of this compound as an electrophile in nucleophilic substitution reactions to introduce the 2-hydroxyethyl group. This group can then be further manipulated to construct the heterocyclic core of the target neuroexcitant.

References

An In-depth Technical Guide to the Synthesis of 2-Iodoethanol from Ethylene Glycol Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodoethanol, a valuable bifunctional molecule in organic synthesis. Due to the inherent instability of the direct iodination product of ethylene (B1197577) glycol, this document focuses on viable and well-documented indirect synthetic routes. The direct reaction of ethylene glycol with common iodinating agents such as hydrogen iodide (HI) or phosphorus triiodide (PI₃) preferentially leads to the formation of 1,2-diiodoethane. This intermediate is unstable and readily decomposes to ethylene and iodine, making the isolation of this compound challenging via this pathway.

This guide explores two primary, effective methods for the preparation of this compound: the Finkelstein reaction starting from 2-chloroethanol (B45725) and the ring-opening of ethylene oxide. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in the practical application of these syntheses.

Synthetic Strategies and Quantitative Data

Two principal strategies have been identified for the effective synthesis of this compound, avoiding the direct iodination of ethylene glycol. The following tables summarize the key quantitative data associated with these methods.

Method 1: Finkelstein Reaction of 2-Chloroethanol

This method involves a halogen exchange reaction, a reliable and high-yielding approach to this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Chloroethanol | [1][2] |

| Reagent | Sodium Iodide (NaI) | [1][2] |

| Solvent | Acetone (B3395972) | [1][2] |

| Reaction Condition | Heating to reflux | [2] |

| Yield | 82% | [1] |

| Purification | Reduced pressure distillation | [2] |

| Boiling Point | 85-88 °C at 3.33 kPa | [2] |

Method 2: Ring-Opening of Ethylene Oxide

This approach utilizes the strained three-membered ring of ethylene oxide, which readily opens upon reaction with hydroiodic acid.

| Parameter | Value | Reference |

| Starting Material | Ethylene Oxide | [3] |

| Reagent | Hydroiodic Acid (HI) | [3] |

| Solvent | Aqueous solution or organic solvent | [3] |

| Primary Product | This compound (Ethylene iodohydrin) | [3] |

| Side Product | Ethylene glycol, Diethylene glycol | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol is based on the reaction of 2-chloroethanol with sodium iodide in acetone.[1][2]

Materials:

-

2-Chloroethanol

-

Anhydrous sodium iodide

-

Acetone

-

Nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle/water bath

-

Stirrer

-

Filtration apparatus

-

Distillation apparatus (for reduced pressure)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of acetone and anhydrous sodium iodide is prepared.

-

The mixture is heated to reflux using a water bath or heating mantle.

-

2-Chloroethanol is slowly added to the refluxing mixture.

-

After the addition is complete, the reaction mixture is maintained at reflux for 12 hours.

-

The mixture is then cooled, and the precipitated sodium chloride is removed by filtration.

-

To the filtrate, an additional portion of sodium iodide is added, and the mixture is returned to reflux for another 4 hours to ensure complete reaction.

-

After cooling, the mixture is filtered again to remove any further precipitate.

-

Acetone is removed from the filtrate by distillation.

-

The remaining residue is purified by distillation under reduced pressure in a nitrogen atmosphere.

-

The fraction boiling at 85-88 °C (at 3.33 kPa) is collected as this compound.

Protocol 2: Synthesis of this compound via Ring-Opening of Ethylene Oxide

This protocol describes the general procedure for the reaction of ethylene oxide with hydroiodic acid.[3] To minimize the formation of ethylene glycol as a byproduct, the reaction should be conducted in an organic solvent or in the gas phase if possible.

Materials:

-

Ethylene oxide

-

Aqueous hydroiodic acid

-

Organic solvent (e.g., diethyl ether)

-

Reaction vessel suitable for handling gaseous reactants (if applicable)

-

Stirrer

-

Cooling bath

Procedure:

-

A solution of aqueous hydroiodic acid is prepared in a suitable reaction vessel. For reactions in an organic solvent, ethylene oxide can be dissolved in a solvent like diethyl ether.

-

The reaction vessel is cooled to control the exothermic reaction.

-

Ethylene oxide is carefully introduced into the hydroiodic acid solution with vigorous stirring.

-

The reaction temperature is maintained at a low level to favor the formation of the halohydrin over the glycol.

-

After the reaction is complete, the mixture is worked up to isolate the this compound. This may involve neutralization of excess acid and extraction with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed.

-

The crude this compound is then purified by distillation under reduced pressure.

Visualizations

Reaction Pathways

Caption: Synthetic pathways to this compound from ethylene glycol precursors.

Experimental Workflow: Finkelstein Reaction

Caption: Experimental workflow for the Finkelstein synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Iodoethanol from 2-Chloroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodoethanol from 2-chloroethanol (B45725), a crucial transformation in organic synthesis for the introduction of an iodoethyl group. This document details the core synthetic methodology, presents quantitative data for reaction optimization, provides a detailed experimental protocol, and outlines the reaction mechanism and workflow through visual diagrams.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a precursor for a variety of more complex structures, including pharmaceuticals and other specialty chemicals. Its synthesis from the readily available and cost-effective 2-chloroethanol is a common and important laboratory and industrial process. The primary and most efficient method for this conversion is the Finkelstein reaction, a nucleophilic substitution reaction that involves the exchange of a halogen.

The Finkelstein reaction, in this context, is an equilibrium process where the chloride in 2-chloroethanol is displaced by an iodide ion.[1][2] The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, most commonly acetone (B3395972).[1][2] Sodium iodide is soluble in acetone, while the resulting sodium chloride is not, causing it to precipitate out of the solution and shift the equilibrium towards the formation of this compound.[1][2]

Synthetic Methodologies and Data

The Finkelstein reaction is the predominant method for the synthesis of this compound from 2-chloroethanol. Variations in the reaction conditions, such as the choice of iodide salt and solvent, can influence the reaction rate and yield. While 2-bromoethanol (B42945) is more reactive, 2-chloroethanol is often preferred due to its lower cost and wider availability.[3]

Data Summary of this compound Synthesis

| Starting Material | Iodide Source | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| 2-Chloroethanol | Sodium Iodide | Acetone | Reflux, 16 hours | Not specified | [4] |

| 2-Bromoethanol | Sodium Iodide | Acetone | Heating | 82% | [5] |

| Chloroalkene | Sodium Iodide | Acetone | Reflux, 3 days | 89% | [3] |

Note: Specific yield data for the conversion of 2-chloroethanol to this compound is not widely published in the reviewed literature. The provided data for related reactions can serve as a benchmark.

Experimental Protocol: Finkelstein Reaction

This section provides a detailed methodology for the synthesis of this compound from 2-chloroethanol based on established procedures.[4]

Materials:

-

2-Chloroethanol

-

Anhydrous Sodium Iodide (NaI)

-

Acetone

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle or water bath

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of anhydrous sodium iodide and acetone is prepared. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Heating and Addition: The acetone and sodium iodide mixture is heated to reflux using a water bath or heating mantle.

-

Substrate Addition: 2-Chloroethanol is added slowly to the refluxing mixture from the dropping funnel.

-

Initial Reflux: After the complete addition of 2-chloroethanol, the reaction mixture is maintained at reflux for 12 hours. During this time, a precipitate of sodium chloride will form.

-

First Filtration: The mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

Second Reaction Stage: Additional sodium iodide is added to the filtrate, and the mixture is returned to reflux for another 4 hours to ensure complete conversion.

-

Second Filtration: After cooling, the mixture is filtered again to remove any further precipitate.

-

Solvent Removal: Acetone is removed from the filtrate using a rotary evaporator.

-

Purification: The resulting residue is distilled under reduced pressure (vacuum distillation) while maintaining a nitrogen atmosphere. The fraction collected at 85-88 °C (at 3.33 kPa) is the purified this compound.[4]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 2-chloroethanol via the Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][6]

The experimental workflow can be visualized as a multi-step process involving reaction, separation, and purification.

Characterization of this compound

The final product can be characterized using various spectroscopic methods to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹, and C-O stretching vibrations around 1050 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of this compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit two triplets, one for the methylene (B1212753) group adjacent to the hydroxyl group and another for the methylene group adjacent to the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms.

-

Spectroscopic data for this compound is available in public databases such as the NIST WebBook and ChemicalBook.[7][8][9]

Safety Considerations

2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. This compound is also expected to be toxic and should be handled with similar precautions. All waste materials should be disposed of according to institutional safety guidelines.

Conclusion

The synthesis of this compound from 2-chloroethanol is a robust and widely used transformation in organic chemistry. The Finkelstein reaction, utilizing sodium iodide in acetone, provides an effective method for this conversion. This guide has provided a detailed overview of the synthesis, including a practical experimental protocol and an outline of the underlying reaction mechanism. For researchers and professionals in drug development, a thorough understanding of this synthesis is essential for the efficient production of key intermediates. Further optimization of reaction conditions, such as screening different solvents or iodide sources, may lead to improved yields and reaction times.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 175500500 [thermofisher.com]

- 7. Ethanol, 2-iodo- [webbook.nist.gov]

- 8. This compound(624-76-0) IR Spectrum [m.chemicalbook.com]

- 9. Iodoethanol | C2H5IO | CID 12225 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Iodoethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol, also known as ethylene (B1197577) iodohydrin, is an organic compound with the chemical formula C₂H₅IO.[1][2] It presents as a clear, colorless to yellow-brown liquid and is recognized for its utility as a reagent in various organic synthesis applications.[3][4] Notably, it serves as a precursor in the synthesis of neuroexcitants, such as kainic acid and its derivatives, making its physical and chemical characteristics of significant interest to researchers in medicinal chemistry and drug development.[1][5][6] This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual representations of experimental workflows and logical chemical relationships.

Core Physical Properties of this compound

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are compiled from various chemical suppliers and databases.

| Property | Value | Notes |

| Molecular Formula | C₂H₅IO | [1][7] |

| Molecular Weight | 171.97 g/mol | [1][2][6] |

| Appearance | Clear colorless to yellow-brown liquid | [3][4] |

| Boiling Point | 85 °C at 25 mmHg (33 hPa) | [8] |

| Density | 2.205 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.572 | [8] |

| Flash Point | 65 °C (149 °F) - closed cup | [9] |

| Solubility | Soluble in water and chloroform; slightly soluble in methanol. | [8][10] |

| Stability | Light sensitive; often stabilized with copper. | [4][6][9] |

| Storage Temperature | 2-8°C | [9][10][11] |

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound requires standardized and precise experimental methodologies. Below are detailed protocols for the key properties listed above.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported at reduced pressure (85 °C at 25 mmHg) because it may decompose at its atmospheric boiling point.

Methodology: Simple Distillation Under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a manometer to monitor the pressure. A capillary tube, sealed at one end, is placed in the round-bottom flask (open end down) to ensure smooth boiling.

-

Sample Preparation: Place a small volume (e.g., 2-3 mL) of this compound into the round-bottom flask along with a few boiling chips or the capillary tube.

-

Procedure: a. Ensure all glass joints are properly sealed to maintain a vacuum. b. Gradually reduce the pressure in the system using the vacuum pump to the desired pressure (e.g., 25 mmHg), as indicated by the manometer. c. Begin heating the flask gently using a heating mantle or oil bath. d. Observe the liquid for the steady evolution of bubbles from the end of the capillary tube. e. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the vapor condenses in the condenser.[12] f. Record the temperature and the precise pressure at which this stable boiling occurs.

Determination of Density

Methodology: Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid.[4][13]

-

Apparatus: A pycnometer (a glass flask with a specific volume, often fitted with a capillary stopper) and an analytical balance are required.[5]

-

Procedure: a. Calibration: i. Thoroughly clean and dry the pycnometer and its stopper. ii. Weigh the empty, dry pycnometer on an analytical balance (m₀).[10] iii. Fill the pycnometer with a reference liquid of known density at a specific temperature, such as distilled water (ρ_water). Ensure the liquid fills the capillary of the stopper. iv. Carefully dry the exterior of the pycnometer and weigh it (m₁). v. Measure the temperature of the water. vi. The volume of the pycnometer (V) can be calculated: V = (m₁ - m₀) / ρ_water.[13] b. Sample Measurement: i. Empty and dry the pycnometer. ii. Fill the pycnometer with this compound. iii. Weigh the filled pycnometer at the same temperature (m₂). iv. The density of this compound (ρ_sample) is calculated as: ρ_sample = (m₂ - m₀) / V.[13]

Determination of Refractive Index

Methodology: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[14]

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism stage.

-

Procedure: a. Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water (n²⁰/D = 1.3330).[15] b. Sample Application: Open the prism assembly of the refractometer. Place 2-3 drops of this compound onto the surface of the measuring prism.[15][16] c. Measurement: i. Close the prisms gently. ii. Turn on the light source and look through the eyepiece. iii. Rotate the adjustment knob to bring the boundary line between the light and dark regions into the center of the crosshairs.[17] iv. If color fringes are observed, adjust the compensator dial to get a sharp, achromatic boundary line. v. Read the refractive index value directly from the instrument's scale.[16] vi. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Determination of Flash Point

Methodology: Pensky-Martens Closed-Cup Test (ASTM D93)

The flash point is determined using a closed-cup method to simulate conditions in a closed container and provide a more conservative and precise value.[1][3]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a close-fitting lid, a stirrer, a heat source, and an ignition source (e.g., a gas flame or electric sparker).[3][11]

-

Procedure: a. Fill the test cup with this compound to the specified mark. b. Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.[11] c. At regular temperature intervals, stop stirring and introduce the ignition source into the vapor space of the cup through an aperture in the lid.[1] d. The flash point is the lowest temperature, corrected to a standard atmospheric pressure (101.3 kPa), at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[1]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

Caption: Workflow for determining physical properties.

Logical Relationship: this compound in Synthesis

This compound is a valuable C2 building block in organic synthesis. Its bifunctional nature (hydroxyl and iodo groups) allows for a variety of transformations. The diagram below illustrates its potential role as a starting material in a simplified, conceptual synthetic pathway, such as the formation of a substituted pyrrolidine (B122466) ring, a core structure in molecules like kainic acid.

Caption: Conceptual synthetic pathway using this compound.

References

- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 3. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. che.utah.edu [che.utah.edu]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. demikspower.com [demikspower.com]

- 10. scribd.com [scribd.com]

- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. hinotek.com [hinotek.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. Virtual Labs [mp-amrt.vlabs.ac.in]

A Technical Guide to the Solubility of 2-Iodoethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 2-iodoethanol in various organic solvents. The information is intended to assist in experimental design, formulation development, and safety assessments where this compound is utilized. This document compiles available qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow for assessing miscibility.

Core Concepts in Solubility

The solubility of a substance, such as this compound, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a less polar iodoethyl (-CH2CH2I) group. This amphiphilic nature influences its solubility across a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily available literature. However, qualitative assessments from various chemical sources provide valuable insights into its miscibility. The following table summarizes the known qualitative solubility of this compound.

| Solvent | Chemical Formula | Qualitative Solubility |

| Water | H₂O | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Very Soluble[2] |

| Ethanol | C₂H₅OH | Very Soluble[2] |

| Chloroform | CHCl₃ | Soluble[1] |

| Methanol | CH₃OH | Slightly Soluble[1] |

Experimental Protocol for Determining Miscibility

The following is a detailed methodology for the visual determination of the miscibility of this compound, a liquid, with various organic solvents. This protocol is a standard method for assessing the solubility of one liquid in another.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a selection of organic solvents at ambient temperature.

Materials:

-

This compound (reagent grade)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane, toluene, hexane)

-

Calibrated glass pipettes or micropipettes

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

-

Lab coat, safety glasses, and appropriate chemical-resistant gloves

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood.

-

Solvent Addition: Into a series of labeled vials, pipette a fixed volume (e.g., 2 mL) of each organic solvent to be tested.

-

Initial this compound Addition: To each vial containing the solvent, add a small, measured volume (e.g., 0.2 mL) of this compound.

-

Mixing: Cap each vial securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Initial Observation: Allow the vials to stand undisturbed for at least 5 minutes. Visually inspect each mixture for homogeneity.

-

Miscible: The mixture will appear as a single, clear liquid phase.

-

Immiscible: Two distinct liquid layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may separate over a longer period.

-

-

Incremental Addition (for miscibility confirmation): For the mixtures that appear miscible, continue to add this compound in small, measured increments (e.g., 0.2 mL), vortexing and observing after each addition, until a significant volume has been added (e.g., until the volume of this compound is equal to the initial volume of the solvent). Observe for any phase separation at each step.

-

Documentation: Record the observations for each solvent, noting whether this compound is miscible, partially miscible, or immiscible. For partially miscible liquids, note the approximate volumes at which phase separation occurs.

Safety Precautions: this compound is toxic and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the miscibility of this compound with an organic solvent.

References

2-Iodoethanol structural formula

An In-depth Technical Guide to 2-Iodoethanol

Introduction

This compound, also known as ethylene (B1197577) iodohydrin, is a bifunctional organic molecule with the chemical formula C₂H₅IO.[1][2] It features a reactive hydroxyl group and a labile iodine atom, making it a versatile and indispensable intermediate in various fields of chemical science.[3] Its unique structural characteristics allow for a wide range of chemical transformations, positioning it as a key building block in organic synthesis, polymer chemistry, and material science.[3] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a clear, colorless to yellow-brown liquid that is soluble in water.[1][4] It is also characterized as being light-sensitive.[4] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 624-76-0 | [1][4][5] |

| EC Number | 210-861-6 | |

| Beilstein Registry Number | 1098258 | |

| PubChem CID | 12225 | [1] |

| Molecular Properties | ||

| Molecular Formula | C₂H₅IO | [2][5][6] |

| Molecular Weight | 171.96 g/mol | [4][5] |

| Canonical SMILES | C(CI)O | [5][7] |

| InChI Key | QSECPQCFCWVBKM-UHFFFAOYSA-N | [7] |

| Physical Properties | ||

| Appearance | Clear colorless to yellow-brown liquid | [1][4][8] |

| Density | 2.205 g/mL at 25 °C | [4] |

| Boiling Point | 85 °C at 25 mmHg (33 hPa) | [4][9] |

| Melting Point | 169 °C | [5] |

| Flash Point | 150 °F (65.6 °C) | [4][5] |

| Refractive Index | n20/D 1.572 | [4] |

| Water Solubility | Soluble | [4][10] |

Synthesis of this compound

This compound is commonly synthesized via a halogen exchange reaction, typically from a less reactive 2-haloethanol precursor like 2-chloroethanol (B45725) or 2-bromoethanol. The Finkelstein reaction is a prominent method for this transformation.

Experimental Protocol: Synthesis from 2-Chloroethanol

This protocol describes the synthesis of this compound from 2-chloroethanol and sodium iodide in an acetone (B3395972) solvent system.[1]

Materials:

-

2-Chloroethanol

-

Anhydrous sodium iodide

-

Acetone

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

A mixture of acetone and anhydrous sodium iodide is added to the round-bottom flask and heated to reflux on a water bath with stirring.[1]

-

2-Chloroethanol is slowly added to the refluxing mixture.[1]

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 12 hours.[1]

-

The mixture is then cooled, and the precipitated sodium chloride crystals are removed by filtration.[1]

-

Additional sodium iodide is added to the filtrate, and the mixture is returned to reflux for another 4 hours to drive the reaction to completion.[1]

-

After cooling and a second filtration to remove salts, the acetone is recovered from the filtrate using a rotary evaporator.[1]

-

The remaining residue is distilled under reduced pressure (e.g., 3.33 kPa) under a nitrogen atmosphere.[1]

-

The fraction collected at 85-88 °C is the final product, this compound.[1]

Caption: Synthesis workflow for this compound from 2-Chloroethanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are available.[7][11][12][13]

| Spectroscopy Type | Key Information |

| ¹H NMR | Spectra available, typically showing two triplets corresponding to the two methylene (B1212753) groups (-CH₂I and -CH₂OH).[13] |

| ¹³C NMR | Spectra available for carbon skeleton analysis.[7] |

| IR Spectroscopy | Spectra show characteristic peaks for O-H and C-I bond stretching.[7] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[12][14] |

Applications in Research and Development

The dual functionality of this compound makes it a valuable reagent in multiple domains, from the synthesis of complex organic molecules to the functionalization of materials.[3]

Organic Synthesis

This compound serves as a key precursor in the synthesis of various organic compounds.[1] Its ability to act as a nucleophile via the hydroxyl group and undergo substitution at the carbon bearing the iodine atom is central to its utility.[1]

-

Synthesis of Neuroexcitants: It is notably used in the preparation of neuroexcitants and kainoid amino acids, such as α-kainic acid, α-isokainic acid, and 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid.[6][10]

Polymer and Material Science

In material science, this compound is employed for surface modification and polymer functionalization.[3]

-

Polymer Quaternization: It is used to quaternize polymers, which can permanently alter material properties, for instance, by enhancing dye adsorption capabilities.[3]

-

Surface Chemistry: Studies have explored the adsorption and reaction of this compound on metal surfaces like silver, where it serves as a precursor for reactive surface species and helps in understanding catalytic mechanisms, such as ethylene epoxidation.[15]

Caption: Key application areas of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as fatal if swallowed and may cause genetic defects.[7][16][17]

| Safety Aspect | Information |

| GHS Hazard Statements | H227: Combustible liquid.[9][18] H300: Fatal if swallowed.[7][9][16] H310: Fatal in contact with skin.[16][18] H341: Suspected of causing genetic defects.[7][16] |

| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[16][18] P262: Do not get in eyes, on skin, or on clothing.[16][18] P270: Do not eat, drink or smoke when using this product.[16][18] P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[16][17] P405: Store locked up.[16] P501: Dispose of contents/container to an approved waste disposal plant.[18] |

| Storage | Store in a cool, dry, and well-ventilated place at 2-8°C.[5] Keep container tightly closed.[16] It is light-sensitive and should be handled and stored under an inert gas.[9][16] It is often stabilized with copper.[5] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[1][19] |

| First Aid | If swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.[16][19] If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[16] Skin contact: Wash off with soap and plenty of water. Take victim immediately to hospital.[16] Eye contact: Flush eyes with water as a precaution.[16] |

Conclusion

This compound is a fundamentally important chemical reagent with a well-established role in synthetic chemistry and emerging applications in material science. Its bifunctional nature provides a platform for constructing complex molecular architectures and functionalizing a variety of substrates. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound - stabilised with copper | 624-76-0 | FI34596 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. Iodoethanol | C2H5IO | CID 12225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 99%, stabilized 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | 624-76-0 [chemicalbook.com]

- 11. This compound(624-76-0) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Ethanol, 2-iodo- [webbook.nist.gov]

- 15. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 16. chemicalbook.com [chemicalbook.com]

- 17. This compound, 99%, stabilized | Fisher Scientific [fishersci.ca]

- 18. This compound | 624-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Safe Handling of 2-Iodoethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Iodoethanol (CAS No: 624-76-0), including its physical and chemical properties, toxicity, and detailed protocols for safe handling, emergency procedures, and disposal. The information is compiled and presented to meet the needs of laboratory and drug development professionals.

Chemical and Physical Properties

This compound is a combustible, colorless to yellow-brown liquid that is highly soluble in water.[1] It is sensitive to light and should be stored accordingly.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅IO | [3] |

| Molecular Weight | 171.97 g/mol | [3] |

| Boiling Point | 85 °C @ 25 mmHg | |

| Density | 2.205 g/mL at 25 °C | |

| Flash Point | 65 °C (149 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.572 | |

| Solubility | Soluble in water, diethyl ether, and ethanol. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are ingestion, skin contact, and inhalation. It is fatal if swallowed and may be fatal if it comes into contact with the skin.[5]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Flammable Liquids | 4 | H227: Combustible liquid |

GHS Pictograms and Signal Word:

Signal Word: Danger [4]

Acute Toxicity (fatal)

Health Hazard

Toxicity Data

The acute toxicity of this compound is high, particularly through oral ingestion.

| Toxicity Data | Value | Species | Source |

| LD50 Oral | 50 mg/kg | Rat |

Mechanism of Toxicity:

While a specific signaling pathway for this compound is not well-documented, organoiodine compounds, in general, are potent alkylating agents.[7] The toxicity of compounds like iodoacetamide (B48618) and iodoacetic acid stems from their ability to irreversibly alkylate cysteine residues in proteins.[7] This disrupts protein structure and function by preventing the formation of essential disulfide linkages.[7]

Experimental Protocols

Handling and Storage Protocol

-

Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood.[4] Ensure adequate ventilation to prevent the accumulation of vapors.[2]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles and a face shield are mandatory.[2]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[2]

-

Body Protection : A lab coat must be worn and fully fastened. For larger quantities, a chemical-resistant apron is recommended.[2]

-

Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

-

-

General Handling :

-

Storage :

First Aid Measures

Immediate medical attention is required for all routes of exposure.[4]

-

If Inhaled :

-

In Case of Skin Contact :

-

In Case of Eye Contact :

-

If Swallowed :

Spill and Disposal Protocol

-

Spill Response :

-

Evacuate non-essential personnel from the area.[2]

-

Remove all sources of ignition.[4]

-

Ensure adequate ventilation.[2]

-

Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[2][8]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

-

Clean the spill area thoroughly with a detergent and water.

-

Prevent the spill from entering drains.

-

-

Disposal :

Fire-Fighting Measures

-

Suitable Extinguishing Media : Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Water mist can be used to cool closed containers.[4]

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.[2]

-

Specific Hazards : Combustible liquid. Vapors may form explosive mixtures with air.[4] Containers may explode when heated.[4]

-

Hazardous Combustion Products : Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Conclusion

This compound is a valuable laboratory chemical that requires careful handling due to its high acute toxicity and other hazardous properties. Adherence to the protocols outlined in this guide is essential for ensuring the safety of all personnel. Always consult the most recent Safety Data Sheet from your supplier before use and ensure that all users are trained on the specific hazards and handling procedures for this compound.

References

- 1. 2-Iodethanol – Wikipedia [de.wikipedia.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 624-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Iodoethanol | C2H5IO | CID 12225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodine compounds - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Reactivity of 2-Iodoethanol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoethanol is a versatile bifunctional molecule widely utilized in organic synthesis. Its reactivity is characterized by the presence of a primary alcohol and a carbon-iodine bond, making it susceptible to a range of nucleophilic attacks. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, including amines, thiols, carboxylates, azide (B81097) ions, and cyanide ions. It details the underlying SN2 reaction mechanisms, provides quantitative data on reaction outcomes, and outlines detailed experimental protocols for key transformations. Furthermore, this document includes visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the principles and practical applications of this compound in chemical and pharmaceutical research.

Core Principles of this compound Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic substitution, predominantly following an SN2 (bimolecular nucleophilic substitution) mechanism. The carbon atom bonded to the iodine is electrophilic due to the electronegativity of the iodine atom, making it a prime target for attack by electron-rich nucleophiles. The iodide ion is an excellent leaving group, further facilitating these substitution reactions.

Several factors influence the rate and outcome of these reactions:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Steric Hindrance: As this compound is a primary alkyl halide, it is not significantly sterically hindered, favoring the SN2 pathway.

-

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus increasing its reactivity.

-

Temperature: Higher temperatures generally increase the reaction rate.

A competing intramolecular reaction is the base-catalyzed cyclization to form ethylene (B1197577) oxide, which can occur under basic conditions.

Reactions with Various Nucleophiles: Data and Protocols

This section details the reaction of this compound with a range of common nucleophiles, presenting quantitative data in a structured format and providing detailed experimental protocols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-(2-hydroxyethyl)amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline (B41778) | N-(2-Hydroxyethyl)aniline | Water, reflux, 3h | 64-70 | [1] |

| N-ethylaniline | N-ethyl-N-hydroxyethylaniline | Toluene sulfuric acid zinc and water catalyst | 92 | [2] |

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)aniline [1]

-

Materials: Aniline (0.5 mol), 2-chloroethanol (B45725) (0.25 mol), and 50 mL of water. (Note: 2-chloroethanol is used here as a proxy for which similar reactivity is expected with this compound).

-

Procedure:

-

Combine aniline, 2-chloroethanol, and water in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling, alkalize the solution with a sodium carbonate solution.

-

Remove excess aniline by steam distillation.

-

Distill the residue under reduced pressure, collecting the fraction at 161-163 °C (2.13 kPa) to obtain N-(2-hydroxyethyl)aniline.

-

-

Characterization: The product can be characterized by standard analytical techniques such as NMR and IR spectroscopy.

Reaction with Thiol Nucleophiles

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with this compound to form 2-(organothio)ethanols. These compounds have applications in materials science and as intermediates in organic synthesis.

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| L-Cysteine hydrochloride | S-2-benzyloxycarbonylaminoethyl-L-cysteine | Aqueous ethanol (B145695), 5N NaOH, 30 min | Not specified | [3] |

Experimental Protocol: Synthesis of S-2-benzyloxycarbonylaminoethyl-L-cysteine [3]

-

Materials: L-Cysteine hydrochloride (1.6 g), benzyloxycarbonyl-2-iodoethylamine (3.25 g), ethanol (100 mL), water (50 mL), and 5N sodium hydroxide.

-

Procedure:

-

Dissolve L-Cysteine hydrochloride in water and add a solution of benzyloxycarbonyl-2-iodoethylamine in ethanol.

-

Add a few drops of phenolphthalein (B1677637) and titrate to a pink color with 5N sodium hydroxide.

-

Stir the solution for 30 minutes.

-

Acidify the solution to pH 4 to precipitate the product.

-

Filter and recrystallize the product.

-

-

Characterization: The product can be characterized by melting point and elemental analysis.

Reaction with Carboxylate Nucleophiles (Esterification)

The reaction of this compound with carboxylate anions results in the formation of 2-hydroxyethyl esters. This represents a method for the synthesis of esters under nucleophilic substitution conditions.

Table 3: Esterification of this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Acetic Acid | 2-Ethoxyethyl acetate (B1210297) | Oxalic acid catalyst, 105-130 °C | Not specified | [4] |

Experimental Protocol: Synthesis of 2-Ethoxyethyl Acetate [4]

-

Materials: Ethyl cellosolve (2-ethoxyethanol, as a proxy for 2-hydroxyethyl), acetic acid, and oxalic acid (catalyst).

-

Procedure:

-

Charge a reactor equipped with a distillation column with ethyl cellosolve and acetic acid in a molar ratio of 1:0.7-1.2.

-

Add oxalic acid as a catalyst (0.1-0.6 mass %).

-

Heat the reaction mixture to 105-130 °C.

-

Continuously remove the reaction water by distillation.

-

Isolate the desired product by rectification.

-

-

Characterization: The product can be characterized by its boiling point and spectroscopic methods.

Reaction with Azide Nucleophiles

The azide ion is a potent nucleophile that reacts efficiently with this compound to produce 2-azidoethanol (B47996). This product is a useful building block in click chemistry and for the introduction of an amine group after reduction. The synthesis is often performed with the more readily available 2-bromoethanol (B42945) or 2-chloroethanol, but the principles are directly applicable to this compound, which would be expected to react faster.

Table 4: Reaction of 2-Haloethanols with Sodium Azide

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Bromoethanol | 2-Azidoethanol | Water, 80 °C, 20h, reflux | 68 | [5] |

| 2-Bromoethanol | 2-Azidoethanol | Water, 80 °C, overnight | 100 | [6][7] |

| 2-Chloroethanol | 2-Azidoethanol | Water, 80 °C, overnight, reflux | 81 | [7] |

| 2-hydroxy-4-methylbenzenesulfonate | 2-Azidoethanol | Ethanol, 70 °C, overnight, reflux | 96 | [6] |

Experimental Protocol: Synthesis of 2-Azidoethanol from 2-Bromoethanol [6][7]

-

Materials: 2-Bromoethanol (1.7 mL, 24.01 mmol), sodium azide (4.68 g, 72.0 mmol), and water (30 mL).

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide in water.

-

Add 2-bromoethanol to the solution.

-

Stir the mixture overnight at 80 °C.

-

After cooling, extract the reaction solution with diethyl ether (4 times).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain 2-azidoethanol as a light-yellow oil.

-

-

Characterization: The product can be characterized by NMR spectroscopy and thin-layer chromatography (TLC).

Intramolecular Cyclization: Formation of Ethylene Oxide

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the iodine atom in an intramolecular SN2 reaction to form ethylene oxide.

Table 5: Intramolecular Cyclization of 2-Haloethanols

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Bromoethanol | Ethylene Oxide | Catalytic reduction with electrogenerated cobalt(I) cyclam | 93 | [8] |

| This compound | Ethylene Oxide | Catalytic reduction with electrogenerated cobalt(I) cyclam | 44-56 | [8] |

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, and it is applicable to this compound. In this reaction, an alkoxide acts as a nucleophile, displacing the iodide to form an ether. The reaction proceeds via an SN2 mechanism.

Table 6: Williamson Ether Synthesis with Haloalkanes

| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Primary Alkyl Halide | Alkoxide | Ether | 50-100 °C, 1-8 h | 50-95 | [9][10] |

| Ethyl Iodide | Sodium Pentan-2-oxide | 2-Ethoxypentane | Anhydrous THF | Good to Excellent | [11] |

Experimental Protocol: General Williamson Ether Synthesis [11][12]

-

Materials: Alcohol, a strong base (e.g., sodium hydride), a primary alkyl halide (e.g., this compound), and an anhydrous aprotic solvent (e.g., THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the strong base in the anhydrous solvent.

-

Cool the suspension to 0 °C and slowly add the alcohol.

-

Allow the mixture to stir to ensure complete formation of the alkoxide.

-

Add the alkyl halide and allow the reaction to proceed, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

-

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for studying the reactivity of this compound.

Caption: General SN2 mechanism for the reaction of this compound with a nucleophile (Nu⁻).

Caption: Base-catalyzed intramolecular cyclization of this compound to form ethylene oxide.

Caption: General experimental workflow for studying the reactivity of this compound.

Applications in Drug Development and Research

This compound's reactivity makes it a valuable tool in drug development and various research fields. Its ability to introduce a hydroxyethyl (B10761427) group onto a range of molecules is crucial for modifying the properties of potential drug candidates, such as solubility and metabolic stability.

In the field of medical imaging, this compound is a precursor for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET). The iodine atom can be replaced with a radioactive isotope, allowing for the preparation of PET tracers that can be used to study biological processes in vivo.

Conclusion

This compound exhibits a rich and versatile reactivity profile, primarily driven by SN2 reactions with a wide array of nucleophiles. This guide has provided a detailed technical overview of these reactions, including quantitative data, experimental protocols, and mechanistic diagrams. A thorough understanding of the principles governing the reactivity of this compound is essential for its effective application in organic synthesis, drug development, and other scientific disciplines. The provided information serves as a valuable resource for researchers and professionals seeking to leverage the synthetic potential of this important bifunctional molecule.

References

- 1. echemi.com [echemi.com]

- 2. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. RU2062266C1 - Method for production of 2-ethoxyethyl acetate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]